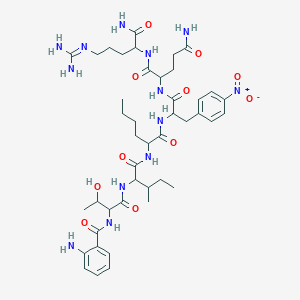

Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 es un sustrato fluorogénico utilizado principalmente en ensayos de cribado de fluorescencia . Este compuesto está formado por una secuencia de aminoácidos, incluyendo treonina, isoleucina, norleucina, p-nitrofenilalanina, glutamina y arginina, con un grupo amida en el extremo C-terminal . La presencia del residuo de p-nitrofenilalanina lo hace particularmente útil en aplicaciones basadas en fluorescencia .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 implica técnicas de síntesis de péptidos en fase sólida (SPPS) . El proceso suele comenzar con la unión del aminoácido C-terminal (arginina) a una resina sólida. Los aminoácidos subsiguientes se añaden secuencialmente mediante reacciones de acoplamiento, utilizando reactivos como N,N'-diisopropilcarbodiimida (DIC) e hidroxi-benzotriazol (HOBt) para facilitar la formación de enlaces peptídicos . El residuo de p-nitrofenilalanina se incorpora en la posición adecuada de la secuencia, y el péptido se escinde de la resina y se purifica mediante cromatografía líquida de alta resolución (HPLC) .

Métodos de producción industrial: La producción industrial de this compound sigue protocolos de SPPS similares pero a mayor escala . La automatización y la optimización de las condiciones de reacción, como la temperatura y la elección del disolvente, son cruciales para una síntesis eficiente a gran escala . El producto final se somete a rigurosos controles de calidad, incluyendo espectrometría de masas y HPLC, para asegurar la pureza y la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 experimenta principalmente reacciones de hidrólisis, particularmente en presencia de enzimas proteolíticas . Los enlaces peptídicos dentro del compuesto se escinden, lo que da como resultado la liberación de aminoácidos individuales o fragmentos de péptidos más pequeños .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la hidrólisis de this compound incluyen proteasas como la tripsina y la quimotripsina . Estas reacciones suelen llevarse a cabo en tampones acuosos a pH y temperatura fisiológicos .

Productos principales formados: Los principales productos formados a partir de la hidrólisis de this compound son los aminoácidos individuales y los fragmentos de péptidos más pequeños . Los productos específicos dependen de los sitios de escisión dirigidos por las enzimas proteolíticas .

Aplicaciones Científicas De Investigación

Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 se utiliza ampliamente en la investigación científica, particularmente en los campos de la bioquímica y la biología molecular . Su principal aplicación es como sustrato fluorogénico en ensayos de cribado de fluorescencia para estudiar la actividad de las proteasas . La capacidad del compuesto para liberar una señal fluorescente tras la escisión por proteasas lo convierte en una herramienta valiosa para monitorizar la cinética enzimática y el cribado de inhibidores . Además, se utiliza en el descubrimiento y desarrollo de fármacos para identificar posibles inhibidores de proteasas .

Mecanismo De Acción

El mecanismo de acción de Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 implica su escisión por enzimas proteolíticas . El residuo de p-nitrofenilalanina actúa como fluoróforo, emitiendo fluorescencia tras la escisión . Esta señal de fluorescencia puede medirse cuantitativamente, proporcionando información sobre la actividad enzimática y la inhibición . Los objetivos moleculares de este compuesto son los sitios activos de las proteasas, donde se une y se somete a hidrólisis .

Comparación Con Compuestos Similares

Compuestos Similares:

- Abz-His-Lys-Ala-Arg-Val-Leu-p-nitro-Phe-Glu-Ala-Nle-Ser-NH2

- DABCYL-γ-Abu-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS

Singularidad: Abz-Thr-Ile-Nle-p-nitro-Phe-Gln-Arg-NH2 es único debido a su secuencia específica de aminoácidos y la presencia del residuo de p-nitrofenilalanina . Este residuo confiere propiedades de fluorescencia distintas, haciéndolo especialmente adecuado para ensayos basados en fluorescencia . En comparación con compuestos similares, ofrece una combinación única de aminoácidos que pueden adaptarse para estudios específicos de proteasas .

Propiedades

IUPAC Name |

2-[[2-[2-[[2-[[2-[(2-aminobenzoyl)amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]hexanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-N-[1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H65N13O11/c1-5-7-13-30(52-41(64)34(23(3)6-2)54-42(65)35(24(4)57)55-37(60)27-11-8-9-12-28(27)44)38(61)53-32(22-25-15-17-26(18-16-25)56(66)67)40(63)51-31(19-20-33(45)58)39(62)50-29(36(46)59)14-10-21-49-43(47)48/h8-9,11-12,15-18,23-24,29-32,34-35,57H,5-7,10,13-14,19-22,44H2,1-4H3,(H2,45,58)(H2,46,59)(H,50,62)(H,51,63)(H,52,64)(H,53,61)(H,54,65)(H,55,60)(H4,47,48,49) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBOWTWGRFTPPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C2=CC=CC=C2N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H65N13O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

940.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine](/img/structure/B12110160.png)

![(5Z)-2-[(3-hydroxyphenyl)amino]-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12110217.png)

![10-[3-[3,5-dihydroxy-6-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12110236.png)